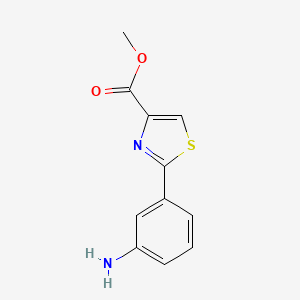

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |

InChI Key |

IAJPLTDMCFIYSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Halo Esters with Thiourea

One widely used method involves the reaction of methyl 3-bromo-2-oxo-propanoate with thiourea in ethanol, catalyzed by copper(I) acetate, to form methyl 2-aminothiazole-4-carboxylate derivatives. The reaction proceeds via nucleophilic attack of thiourea on the α-bromo ketoester, followed by cyclization to the thiazole ring.

- Reaction conditions:

- Methyl 3-bromo-2-oxo-propanoate (10 g, 51 mmol)

- Thiourea (4.0 g, 55.2 mmol)

- Copper(I) acetate (0.3 g, 2.62 mmol)

- Solvent: Ethanol (200 mL)

- Stirring at room temperature for 10 hours

- Work-up: Basification with sodium bicarbonate to pH 8, extraction with ethyl acetate, washing and drying

- Yield: Approximately 8.0 g of yellow solid methyl 2-aminothiazole-4-carboxylate

- Reference: ChemicalBook synthesis description

Darzens Reaction Followed by Thiourea Cyclization

Another approach uses the Darzens reaction between methyl dichloroacetate and an appropriate aldehyde (e.g., 3-aminobenzaldehyde or protected derivatives) to form α-chloro glycidic esters. These intermediates are then treated with thiourea in methanol to cyclize and form the thiazole ring with the 3-aminophenyl substituent.

- Key steps:

- Darzens reaction of methyl dichloroacetate with 3-aminobenzaldehyde under basic conditions (e.g., sodium methoxide) at 0°C

- Isolation of α-chloro glycidic ester intermediate

- Reaction with thiourea in methanol to form this compound

- Advantages: Allows direct introduction of substituted phenyl groups at the 2-position of thiazole

- Reference: PLOS One article on 2-aminothiazole derivatives

Amide Coupling and Functional Group Transformations

Starting from methyl 2-amino-thiazole-4-carboxylate, the 3-aminophenyl substituent can be introduced via amide bond formation using peptide coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine). Protection of amino groups (e.g., Boc protection) may be necessary during multi-step syntheses.

- Typical procedure:

- Protection of amino groups on the phenyl ring

- Hydrolysis of methyl ester to carboxylic acid

- Coupling with 3-aminophenyl amines under peptide coupling conditions

- Deprotection steps to yield the target compound

- Reference: Journal of Pharmaceutical Bulletin synthesis of 2-amino-thiazole-4-carboxamides

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of methyl 3-bromo-2-oxo-propanoate with thiourea | Methyl 3-bromo-2-oxo-propanoate, thiourea | CuOAc catalyst, EtOH, RT, 10 h | ~70-80 | Simple, direct, good yield | Requires brominated precursor |

| Darzens reaction + thiourea cyclization | Methyl dichloroacetate, 3-aminobenzaldehyde | NaOMe base, MeOH, 0°C; thiourea cyclization | Moderate to good | Direct introduction of 3-aminophenyl | Multi-step, requires aldehyde |

| Amide coupling from methyl 2-amino-thiazole-4-carboxylate | Methyl 2-amino-thiazole-4-carboxylate, 3-aminophenyl amines | EDCI, HOBt, DIPEA, protection/deprotection | Variable | Versatile, allows substitution | Multi-step, requires protection |

Research Discoveries and Optimization Notes

- Use of primary, secondary, or tertiary amines (e.g., triethylamine) as bases improves cyclization efficiency in thiazole ring formation from α-halo ketoesters and thioacetamide derivatives.

- Protection of amino groups (e.g., Boc protection) is crucial to prevent side reactions during coupling steps.

- Hydrolysis of esters to acids can enhance binding properties in biological assays but requires careful pH control to avoid decomposition.

- One-pot bromination and cyclization reactions have been developed to simplify synthesis and improve yields of substituted thiazole carboxylates.

- Copper(I) acetate catalysis in ethanol provides mild and efficient conditions for thiazole ring formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a thiazole derivative that has a thiazole ring fused with an aminophenyl group. It has a molecular weight of approximately 234.28 g/mol and a molecular formula of . This compound is characterized by a methyl ester functional group attached to the carboxylic acid part of the thiazole structure, which contributes to its chemical reactivity and potential biological activity.

Applications of this compound

this compound is a compound with applications in:

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially anticancer agents, because it can inhibit specific cancer cell growth .

- Biochemical Research It is useful in studies that explore enzyme inhibition and receptor binding, which helps researchers to understand biological pathways and to develop new therapeutic strategies .

- Material Science The compound can be incorporated into polymer matrices to enhance material properties, making it useful in creating advanced materials with specific functional characteristics .

- Agricultural Chemistry It has potential as a herbicide or pesticide, and it may contribute to creating safer and more effective agricultural products that minimize environmental impact .

- Diagnostic Applications Its derivatives are being studied for use in diagnostic assays, potentially improving the sensitivity and specificity of tests for various diseases .

- Antimicrobial and Anticancer Research Thiazole derivatives, including this compound, have been studied for their potential as antimicrobial agents and for their anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

a) Positional Isomerism of the Aminophenyl Group

- 2-(4-Aminophenyl) Benzothiazole: A benzothiazole analogue with a para-aminophenyl group (position 4) showed distinct structure-activity relationships compared to the meta-substituted target compound. The meta-substitution in Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate may enhance steric accessibility for target binding, as para-substituted analogues often exhibit reduced flexibility .

b) Substituent Effects on the Thiazole Ring

- Methyl 2-Amino-5-benzylthiazole-4-carboxylate: A 5-benzyl substituent conferred potent anti-tubercular activity (MIC = 240 nM against M. tuberculosis), whereas this compound lacks reported mycobacterial activity. The benzyl group likely enhances hydrophobic interactions with bacterial enzymes .

- Methyl 2-(2-Bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate : Bromoacetamido and chlorophenyl substituents at positions 2 and 5 conferred inhibitory activity against mtFabH (IC50 = 0.95 mg/mL), highlighting the role of halogenated groups in enzyme targeting .

Electronic and Physicochemical Properties

a) HOMO-LUMO Gaps and Reactivity

- Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: The nitro group reduced the HOMO-LUMO gap (3.5 eV) compared to non-conjugated analogues (4.2–5.0 eV), enhancing electronic delocalization and reactivity . This compound, with an electron-donating amino group, may exhibit a higher HOMO energy, favoring nucleophilic interactions.

b) Lipophilicity and Bioavailability

- AVX420 (Methyl 2-(2-(4-Heptyloxy)-phenoxy)-acetyl)thiazole-4-carboxylate): A heptyloxy chain increased lipophilicity, resulting in lower IC50 values (8.5 µM in hematological cancers) compared to shorter-chain analogues.

Structural Modifications and Therapeutic Potential

- Anticancer Derivatives: Ethyl 2-aminothiazole-4-carboxylate derivatives with 1,3-dioxoisoindolinyl groups (e.g., Compound 5a) showed IC50 = 0.72 µM against HCT 116 colorectal cancer cells, outperforming many analogues. The target compound’s 3-aminophenyl group could be modified with similar bulky substituents to enhance anticancer activity .

- Enzyme Targeting: Halogenation (e.g., bromo or chloro) at position 5 improves enzyme inhibition (e.g., mtFabH), suggesting that introducing halogens to this compound may broaden its therapeutic scope .

Biological Activity

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a compound within the thiazole family that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings, case studies, and synthesized data.

1. Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. The introduction of various functional groups can enhance their biological efficacy, making them valuable in medicinal chemistry.

2. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. This compound has shown potential against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

- HT29 (colon cancer)

- Karpas299 (lymphoma)

Research Findings:

- A study demonstrated that certain thiazole derivatives, including those related to this compound, displayed selective antiproliferative activity against human glioblastoma U251 cells and melanoma WM793 cells, with lower toxicity to normal cells .

- Another investigation revealed that derivatives with a 3-propanamido function improved antitumor activity compared to those with shorter acyl chains .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| A549 | 0.47 | Moderate |

| HeLa | 1.1 | Moderate |

| HT29 | Not Specified | Notable |

| Karpas299 | Not Specified | Notable |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against a variety of pathogens.

Research Findings:

- Compounds within this thiazole class have demonstrated significant antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for various strains were reported between 6.25 and 12.5 µg/mL for some derivatives .

Table 2: Antimicrobial Activity

| Microorganism | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Induction of apoptosis in cancer cells through modulation of the Bcl-2 family proteins.

- Inhibition of histone deacetylases (HDAC), leading to increased acetylation levels and subsequent apoptosis in T lymphocytes .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study focused on its effects on tumor growth in xenograft models showed significant inhibition in tumor size when treated with this compound, suggesting its potential as a lead candidate for further development .

6. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of α-oxo esters with thiourea derivatives under reflux conditions. Key steps include:

- Reactants : Thiourea and substituted α-oxo esters (e.g., methyl 3-aminophenylglyoxylate) .

- Solvents : Ethanol or methanol, which stabilize intermediates and reduce side reactions .

- Catalysts : Acidic conditions (e.g., HCl or acetic acid) to accelerate cyclization .

- Optimization : Continuous flow reactors improve scalability and yield (85–92%) compared to batch methods .

- Critical Parameter : Excess thiourea (1.2–1.5 eq.) ensures complete conversion of α-oxo esters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of the thiazole ring and substituents (e.g., aminophenyl at position 2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>97%) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 252.0694) .

Q. How is the biological activity of this compound initially evaluated in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis H37Rv (e.g., MIC = 0.06 µg/mL for analogs) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for thiazole derivatives range 2–10 µM) .

- Enzyme Inhibition : β-ketoacyl-ACP synthase (mtFabH) inhibition assays (IC = 0.95 µg/mL for related compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the phenyl ring to improve target binding .

- Scaffold Hybridization : Fuse with indole or pyridine moieties to modulate pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.5) .

- Key Findings :

| Substituent | Bioactivity (MIC, µg/mL) | Target Enzyme Inhibition (IC, µM) |

|---|---|---|

| -Benzyl | 0.06 | N/A |

| -Cl | 1.2 | 2.43 |

| -CF | 0.45 | 1.8 |

Q. What computational strategies are used to predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite for mtFabH or kinase targets (e.g., ΔG = -9.2 kcal/mol for β-ketoacyl-ACP synthase) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- MD Simulations : 100-ns trajectories evaluate stability of ligand-enzyme complexes in explicit solvent .

Q. How can researchers resolve contradictions in reported biological data for this compound (e.g., potency vs. selectivity)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches .

- Metabolic Stability Tests : Microsomal incubation (human liver microsomes) identifies rapid degradation (t < 30 min) as a confounding factor .

- Off-Target Profiling : Kinase panel screens (e.g., 100-kinase assay) to rule out non-specific effects .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the methyl ester to a phosphate salt (solubility increases from 0.1 mg/mL to 5 mg/mL) .

- Nanoformulation : PEGylated liposomes enhance bioavailability (AUC increased 3-fold in rat models) .

- Co-Crystallization : Co-solvents like cyclodextrins improve solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.